molecular formula C22H34N6O16S4 B10765667 S-Adenosyl-L-methionine Disulfate Tosylate CAS No. 375798-66-6

S-Adenosyl-L-methionine Disulfate Tosylate

Cat. No.: B10765667
CAS No.: 375798-66-6
M. Wt: 766.8 g/mol
InChI Key: XDCFCHNAIMYBAZ-XQVUROGGSA-N
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Description

S-Adenosyl-L-methionine Disulfate Tosylate: is a compound derived from S-Adenosyl-L-methionine, a naturally occurring molecule found in all living cells. It plays a crucial role in various biochemical processes, including methylation, transsulfuration, and aminopropylation. This compound is often used in dietary supplements and pharmaceuticals due to its potential therapeutic benefits, such as anti-inflammatory and mood-enhancing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of S-Adenosyl-L-methionine Disulfate Tosylate involves several steps. Initially, S-Adenosyl-L-methionine is synthesized from methionine and adenosine triphosphate (ATP) through the catalytic action of methionine adenosyltransferase. The resulting S-Adenosyl-L-methionine is then precipitated, and the proportion of sulfate radical to para-toluenesulfonic acid radical is adjusted and controlled. The final product is obtained by drying the high-purity this compound .

Industrial Production Methods: : The industrial production of this compound follows a similar process but on a larger scale. The method involves thallus collection, cell disruption using an acid heat method, extraction, and separation and purification. This process ensures a high recovery rate and product purity, meeting pharmacopoeial requirements .

Chemical Reactions Analysis

Types of Reactions: : S-Adenosyl-L-methionine Disulfate Tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Methylation: Requires methyltransferase enzymes and substrates like DNA, RNA, and proteins.

    Transsulfuration: Involves enzymes such as cystathionine beta-synthase and cystathionine gamma-lyase.

    Aminopropylation: Utilizes enzymes like spermidine synthase and spermine synthase.

Major Products

Scientific Research Applications

S-Adenosyl-L-methionine Disulfate Tosylate has a wide range of scientific research applications:

Mechanism of Action

S-Adenosyl-L-methionine Disulfate Tosylate exerts its effects primarily through its role as a methyl donor in transmethylation reactions. It donates a methyl group to various substrates, including DNA, RNA, proteins, and lipids, thereby influencing gene expression, protein function, and lipid metabolism. The compound also participates in the transsulfuration pathway, converting homocysteine to cysteine, which is essential for glutathione synthesis and detoxification processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : S-Adenosyl-L-methionine Disulfate Tosylate is unique due to its enhanced stability and bioavailability compared to other forms of S-Adenosyl-L-methionine. This makes it more suitable for use in dietary supplements and pharmaceuticals, ensuring consistent therapeutic effects .

Properties

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCFCHNAIMYBAZ-XQVUROGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N6O16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97540-22-2, 375798-65-5, 375798-66-6
Record name Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5′-deoxy-, sulfate, 4-methylbenzenesulfonate sulfate (1:1:1:1)
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Record name Adenosylmethionine tosylate bis(sulfate)
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Record name S-Adenosyl-L-methionine disulfate tosylate, (S)-
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Record name S-Adenosyl-L-methionine disulfate tosylate, (R)-
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Record name S-Adenosyl-L-Methionine Disulfate Tosylate
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Record name S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (S)-
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Record name S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (R)-
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Record name S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE
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